Ethyl 4-((4-chlorophenyl)(1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate

Description

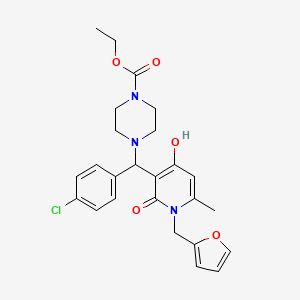

Ethyl 4-((4-chlorophenyl)(1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate is a structurally complex piperazine-carboxylate derivative. Its core comprises a piperazine ring substituted with an ethyl carboxylate group, a 4-chlorophenyl moiety, and a methyl-linked dihydropyridinone fragment. The dihydropyridinone ring features a hydroxyl group at position 4, a methyl group at position 6, and a furan-2-ylmethyl substituent at position 1. Its synthesis likely involves multi-step reactions, including nucleophilic substitutions and condensations, as inferred from analogous piperazine derivative syntheses .

Properties

IUPAC Name |

ethyl 4-[(4-chlorophenyl)-[1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxopyridin-3-yl]methyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28ClN3O5/c1-3-33-25(32)28-12-10-27(11-13-28)23(18-6-8-19(26)9-7-18)22-21(30)15-17(2)29(24(22)31)16-20-5-4-14-34-20/h4-9,14-15,23,30H,3,10-13,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAHYHOXIIFYKNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)Cl)C3=C(C=C(N(C3=O)CC4=CC=CO4)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28ClN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-((4-chlorophenyl)(1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing the furan moiety have shown moderate to strong antiproliferative effects in various human leukemia cell lines. This activity is often dose-dependent and influenced by the presence of electron-donating groups on the thiazolidinone framework .

Enzyme Inhibition

Studies have demonstrated that related compounds exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, a compound structurally similar to our target showed an IC50 of 46.42 µM against BChE, indicating potential for use in treating conditions like Alzheimer's disease where cholinesterase inhibition is beneficial .

Neuroprotective Effects

The presence of the piperazine ring is often associated with neuroprotective effects. Compounds featuring this structure have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, suggesting that this compound may also exhibit similar properties.

Synthesis and Case Studies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following table summarizes key steps in the synthesis process:

| Step | Reagents Used | Conditions | Yield |

|---|---|---|---|

| 1 | Furan derivative + chlorophenol | Reflux in ethanol | 75% |

| 2 | Piperazine derivative + carboxylic acid | Stirring at room temperature | 80% |

| 3 | Final coupling reaction | Reflux in DMSO | 70% |

Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic areas:

- Anticancer Activity : Investigations into derivatives of similar structures revealed that they could significantly inhibit cancer cell proliferation .

- Neuroprotective Effects : Compounds with piperazine rings have shown promise in protecting against neurodegenerative diseases through mechanisms involving oxidative stress reduction .

- Enzyme Inhibition : The dual inhibitory action on AChE and BChE suggests potential applications in treating cognitive disorders .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing the furan moiety have shown moderate to strong antiproliferative effects in various human leukemia cell lines. This activity is often dose-dependent and influenced by the presence of electron-donating groups on the thiazolidinone framework .

Enzyme Inhibition

Studies have demonstrated that related compounds exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). A structurally similar compound showed an IC50 of 46.42 µM against BChE, indicating potential for use in treating conditions like Alzheimer's disease where cholinesterase inhibition is beneficial.

Neuroprotective Effects

The presence of the piperazine ring is often associated with neuroprotective effects. Compounds featuring this structure have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, suggesting that this compound may also exhibit similar properties .

Case Studies and Research Findings

Recent studies have highlighted the potential of Ethyl 4-((4-chlorophenyl)(1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate in various therapeutic areas:

- Anticancer Activity : Investigations into derivatives of similar structures revealed that they could significantly inhibit cancer cell proliferation.

- Neuroprotective Effects : Compounds with piperazine rings have shown promise in protecting against neurodegenerative diseases through mechanisms involving oxidative stress reduction.

- Enzyme Inhibition : The dual inhibitory action on AChE and BChE suggests potential applications in treating cognitive disorders.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Pharmacological and Physicochemical Properties

- Polarity and Solubility : The hydroxyl group in the target compound increases hydrophilicity compared to nitro- or fluoro-substituted analogs . However, the furan ring may offset this by introducing lipophilic character.

- Bioactivity: Piperazine derivatives are associated with diverse activities, including CNS modulation (e.g., serotonin receptor ligands) and antimicrobial effects . The fluorophenylpyridazinones in may exhibit serotoninergic activity, while the nitro-substituted analog in could serve as a precursor for further derivatization.

- Metabolic Stability: The furan-2-ylmethyl group in the target compound may influence oxidative metabolism compared to phenyl or pyridazinone systems .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 4-((4-chlorophenyl)...carboxylate, and how can intermediates be validated?

- Methodology :

- Step 1 : Start with piperazine derivatives (e.g., 1-(4-chlorophenyl)piperazine) as a core scaffold. Use nucleophilic substitution to introduce the furan-2-ylmethyl group at the pyridinone ring .

- Step 2 : Optimize coupling reactions (e.g., amide bond formation or alkylation) between the chlorophenyl and pyridinone moieties under inert conditions (argon/nitrogen) to prevent oxidation .

- Validation : Confirm intermediates via H/C NMR and LC-MS. For example, the piperazine ring’s integrity can be verified by characteristic proton signals at δ 2.5–3.5 ppm .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodology :

- Chromatography : Use reverse-phase HPLC (C18 column, methanol/water gradient) with UV detection at 254 nm to assess purity (>95% recommended for biological assays) .

- Spectroscopy : Assign key functional groups via FT-IR (e.g., carbonyl stretch at ~1700 cm for the ester group) and UV-Vis (λ ~280 nm for aromatic systems) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] with <2 ppm error) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.